molecular formula C20H22N8O2 B11564636 N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11564636
M. Wt: 406.4 g/mol
InChI Key: AZNBUZXQNCTZEE-KGENOOAVSA-N
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Description

N2,N2-DIETHYL-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes both hydrazine and nitrophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIETHYL-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized from cyanuric chloride through nucleophilic substitution reactions. Cyanuric chloride reacts with ethylamine to form N2,N2-diethyl-1,3,5-triazine-2,4-diamine.

    Introduction of the Hydrazine Group: The hydrazine group is introduced by reacting the triazine core with hydrazine hydrate under controlled conditions.

    Addition of the Nitrophenyl Group: The final step involves the condensation of the hydrazine derivative with 4-nitrobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIETHYL-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted triazines.

Scientific Research Applications

N2,N2-DIETHYL-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N2,N2-DIETHYL-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl and hydrazine groups allows for specific interactions with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: Similar triazine structure but with a methoxy group instead of the nitrophenyl group.

    N2,N4-Diethyl-6-chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of the nitrophenyl group.

Uniqueness

N2,N2-DIETHYL-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both the nitrophenyl and hydrazine groups, which confer distinct chemical and biological properties. These groups allow for specific interactions and reactions that are not observed in similar compounds.

Properties

Molecular Formula

C20H22N8O2

Molecular Weight

406.4 g/mol

IUPAC Name

2-N,2-N-diethyl-4-N-[(E)-(4-nitrophenyl)methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C20H22N8O2/c1-3-27(4-2)20-24-18(22-16-8-6-5-7-9-16)23-19(25-20)26-21-14-15-10-12-17(13-11-15)28(29)30/h5-14H,3-4H2,1-2H3,(H2,22,23,24,25,26)/b21-14+

InChI Key

AZNBUZXQNCTZEE-KGENOOAVSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3

Origin of Product

United States

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